3-(Chloromethyl)chroman
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Overview
Description
3-(Chloromethyl)chroman, also known as 3-(chloromethyl)-3,4-dihydro-2H-chromene, is an organic compound with the molecular formula C10H11ClO. It belongs to the class of chromanes, which are benzopyran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)chroman typically involves the reaction of chroman derivatives with chloromethylating agents. One common method is the reaction of chroman with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)chroman undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The chroman ring can be oxidized to form chromanone derivatives.
Reduction Reactions: The compound can be reduced to form dihydrochroman derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alcohols in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of azidochroman, thiolchroman, or alkoxychroman derivatives.
Oxidation Reactions: Formation of chromanone derivatives.
Properties
IUPAC Name |
3-(chloromethyl)-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQDLTXWJODHGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554028 |
Source
|
Record name | 3-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115822-64-5 |
Source
|
Record name | 3-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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